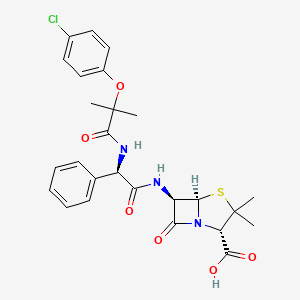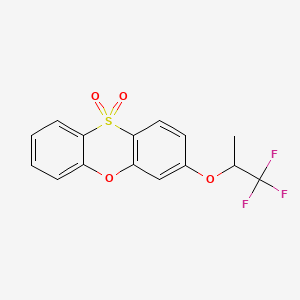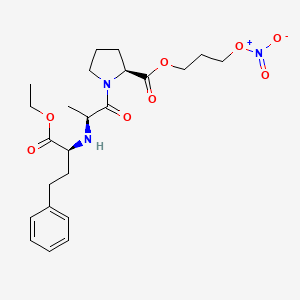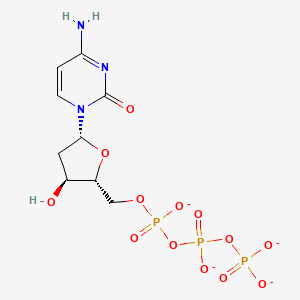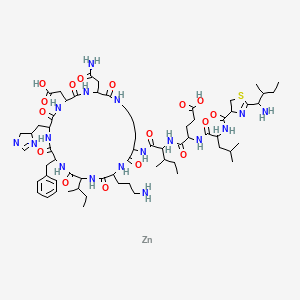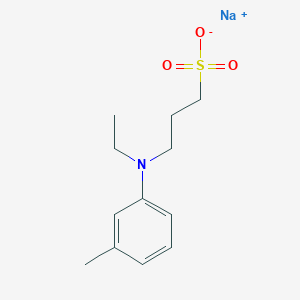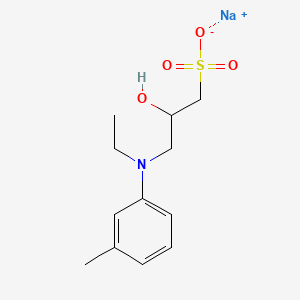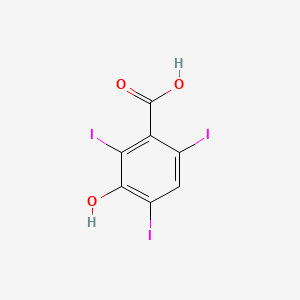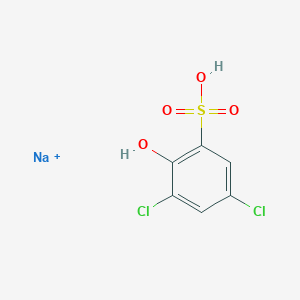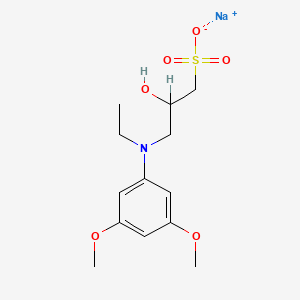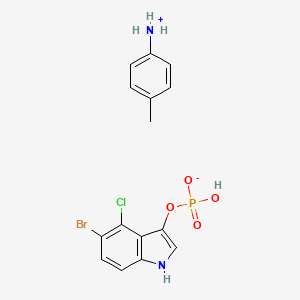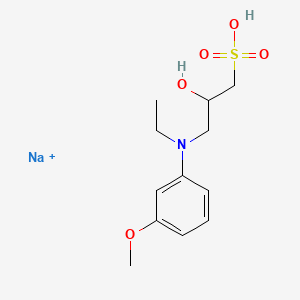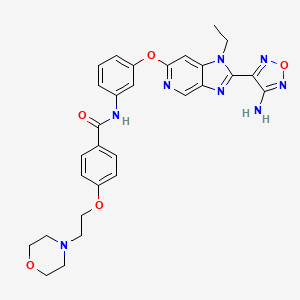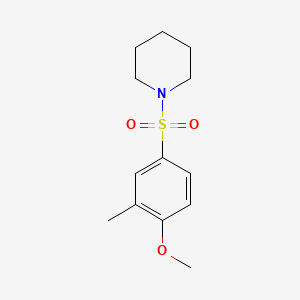
AA92593
Vue d'ensemble
Description
AA92593, également connu sous le nom de 1-(4-Méthoxy-3-méthyl-benzènesulfonyl)-pipéridine, est un antagoniste sélectif et compétitif de la mélanopsine (OPN4). La mélanopsine est un photopigment présent dans la rétine qui participe à la régulation des rythmes circadiens et à d'autres réponses non visuelles à la lumière.
Applications De Recherche Scientifique
AA92593 has several applications in scientific research:
Mécanisme D'action
Target of Action
The primary target of AA92593 is OPN4 (melanopsin) . Melanopsin is a photopigment found in a small subset of intrinsically photosensitive retinal ganglion cells (ipRGCs) in the mammalian retina . It plays a crucial role in various light-dependent physiological processes, including the regulation of the circadian rhythm and the pupillary light reflex .
Mode of Action
This compound acts as a selective and competitive antagonist of melanopsin . It competes with retinaldehyde for the melanopsin retinal binding site, which is distinct from other opsins . The presence of this compound in the retinal-binding pocket of melanopsin leads to the displacement of retinal . This displacement could trigger downstream signaling that would ultimately result in increased expression of Per1 .
Biochemical Pathways
The displacement of retinal by this compound affects the phototransduction pathway mediated by melanopsin . This leads to changes in the electrical activity of cells and tissues, resulting in a range of physiological effects . For instance, the inhibition of melanopsin activity with this compound increases α-melanocyte-stimulating hormone (α-MSH) expression and induces melanin dispersion in the melanophores, which darkens the embryo .
Pharmacokinetics
It’s known that this compound can be administered intraperitoneally . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
This compound has been shown to have a variety of effects at the molecular and cellular levels. For example, it can decrease intraocular pressure (IOP) in rabbits living under normal light conditions . It also produces an increment in melatonin levels, resulting in a drop of IOP . Furthermore, it attenuates pupil constriction in response to light .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as light conditions. For instance, this compound is able to decrease IOP in rabbits living under normal light conditions . More research is needed to fully understand how various environmental factors influence the action of this compound.
Analyse Biochimique
Biochemical Properties
AA92593 interacts with melanopsin (Opn4), a protein found in the retina that is involved in the regulation of circadian rhythms . It acts as an antagonist, blocking melanopsin activity . This interaction is believed to occur through competitive binding .
Cellular Effects
In cellular processes, this compound influences cell function by blocking melanopsin activity, which can affect the regulation of circadian rhythms . It also stimulates α-melanocyte-stimulating hormone (α-MSH) expression and induces melanin distribution in the melanophores .
Molecular Mechanism
At the molecular level, this compound exerts its effects by competing for binding to melanopsin . This competition inhibits melanopsin-mediated phototransduction, a process that converts light signals into cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. It has been shown to inhibit mouse pupillary light reflex and light aversion in vivo . The stability and degradation of this compound in these settings are not currently documented.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de AA92593 implique la réaction du chlorure de 4-méthoxy-3-méthylbenzènesulfonyle avec la pipéridine. La réaction a généralement lieu en présence d'une base telle que la triéthylamine, qui facilite la réaction de substitution nucléophile. Le produit est ensuite purifié à l'aide de techniques standard telles que la recristallisation ou la chromatographie afin d'atteindre un niveau de pureté élevé .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, l'approche générale impliquerait l'augmentation de la voie de synthèse décrite ci-dessus. Cela comprendrait l'optimisation des conditions réactionnelles, telles que la température et le choix du solvant, afin de maximiser le rendement et l'efficacité. La production industrielle impliquerait également des mesures strictes de contrôle de la qualité pour garantir la cohérence et la pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions
AA92593 subit principalement des réactions de substitution nucléophile en raison de la présence du groupe chlorure de sulfonyle. Ce groupe est très réactif et peut être déplacé par divers nucléophiles, conduisant à la formation de différents dérivés .
Réactifs et conditions courants
Réactifs : Triéthylamine, pipéridine, chlorure de 4-méthoxy-3-méthylbenzènesulfonyle.
Produits principaux
Le produit principal formé par la réaction du chlorure de 4-méthoxy-3-méthylbenzènesulfonyle avec la pipéridine est this compound lui-même. D'autres produits potentiels pourraient inclure divers dérivés formés en substituant différents nucléophiles à la pipéridine .
Applications de la recherche scientifique
This compound a plusieurs applications dans la recherche scientifique :
Neurobiologie : Il est utilisé pour étudier le rôle de la mélanopsine dans la régulation des rythmes circadiens et autres réponses non visuelles à la lumière.
Phototransduction : this compound est utilisé pour explorer les mécanismes de la phototransduction, en particulier dans les photorécepteurs non visuels.
Mécanisme d'action
This compound agit comme un antagoniste compétitif de la mélanopsine en se liant à sa poche de liaison de la rétine. Ce déplacement de la rétine déclenche des voies de signalisation en aval qui entraînent finalement une expression accrue de Per1, un gène impliqué dans la régulation du rythme circadien. L'inhibition de l'activité de la mélanopsine par this compound conduit également à une expression accrue de l'hormone alpha-mélanotropine et induit la dispersion de la mélanine dans les mélanophores, ce qui assombrit l'embryon .
Comparaison Avec Des Composés Similaires
Composés similaires
AA29504 : Un autre antagoniste de la mélanopsine avec des propriétés similaires mais une structure chimique différente.
Unicité
AA92593 est unique en raison de sa forte sélectivité et de son antagonisme compétitif envers la mélanopsine. Sa capacité à cibler spécifiquement la poche de liaison de la rétine de la mélanopsine le distingue des autres opsines et en fait un outil précieux dans la recherche neurobiologique et la phototransduction .
Propriétés
IUPAC Name |
1-(4-methoxy-3-methylphenyl)sulfonylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-11-10-12(6-7-13(11)17-2)18(15,16)14-8-4-3-5-9-14/h6-7,10H,3-5,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTKLZINZGEPFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does AA92593 interact with melanopsin and what are the downstream effects?
A1: this compound acts as a selective antagonist of melanopsin, a light-sensitive photopigment found in a subset of retinal ganglion cells (mRGCs) [, ]. By binding to melanopsin, this compound prevents its activation by light. This inhibition has several downstream effects, including:
- Reduced α-MSH secretion: Melanopsin activation normally stimulates the release of α-melanocyte-stimulating hormone (α-MSH) from the pituitary gland. this compound blocks this pathway, leading to decreased α-MSH levels [].
- Altered melatonin production: In the eye, melanopsin activation can influence melatonin synthesis. Studies have shown that this compound administration can modulate melatonin levels in the aqueous humor, suggesting a role for melanopsin in ocular melatonin regulation [].
- Increased susceptibility to lens-induced myopia: In guinea pig models, blocking melanopsin with this compound exacerbates lens-induced myopia, indicating a protective role for melanopsin in this condition [].
Q2: What is the impact of this compound on skin pigmentation?
A2: Research using Xenopus embryos and skin cultures revealed that this compound induces skin pigmentation in an eye-dependent manner []. This effect is attributed to the inhibition of melanopsin signaling, which normally regulates skin color change in response to light and background adaptation.
Q3: How does this compound affect intraocular pressure (IOP)?
A3: Studies in rabbits demonstrated that administration of this compound leads to a decrease in IOP []. This effect was linked to this compound's ability to block melanopsin activity, subsequently influencing melatonin levels in the aqueous humor. Blocking melatonin receptors with antagonists reversed the IOP-lowering effect, suggesting a melanopsin-melatonin pathway in IOP regulation.
Q4: Beyond its role as a melanopsin antagonist, what other potential applications are being explored for this compound?
A4: While this compound is primarily recognized for its utility in melanopsin research, scientists are investigating its potential in other areas. For instance, one study explored the role of melanopsin in mediating the thermal activation of clock genes []. While the specific involvement of this compound was not detailed in this particular study, it highlights the broader implications of targeting melanopsin signaling pathways. Additionally, research on light-induced ATP release from the lens [] points to potential connections between lens physiology, melanopsin, and areas where this compound could be a valuable tool for further investigation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


